Hexadeca-10,12,14-trien-1-ol
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Overview
Description
Hexadeca-10,12,14-trien-1-ol is a long-chain fatty alcohol with a unique structure characterized by three conjugated double bonds at positions 10, 12, and 14. This compound is known for its role as a pheromone component in certain insect species, particularly the cocoa pod borer moth (Conopomorpha cramerella)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadeca-10,12,14-trien-1-ol involves several key steps. One efficient method starts with commercially available materials and includes the following steps :
Sonogashira Coupling: This step involves the coupling of (E)-5-bromopent-4-en-1-ol with (E)-5-bromopent-4-enal to form an enyne intermediate.
Stereoselective Hydrogenation: The enyne intermediate undergoes stereoselective hydrogenation to form the desired conjugated double bonds.
Wittig Reaction: The final step involves the Wittig reaction between 4-hydroxybutanal and n-hexyltriphenylphosphonium bromide to form the 10Z-double bond.
The overall yield of this synthesis is approximately 30.4% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Hexadeca-10,12,14-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acetylation can be carried out using acetic anhydride in the presence of a base like pyridine.
Major Products
Oxidation: Hexadeca-10,12,14-trienal or hexadeca-10,12,14-trienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Hexadeca-10,12,14-trien-1-yl acetate.
Scientific Research Applications
Hexadeca-10,12,14-trien-1-ol has several scientific research applications:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of pheromone-based pest control methods.
Industry: It is used in the formulation of pheromone traps for pest management in agriculture.
Mechanism of Action
The mechanism of action of Hexadeca-10,12,14-trien-1-ol primarily involves its role as a pheromone. In insects like the cocoa pod borer moth, it binds to specific olfactory receptors, triggering a behavioral response that facilitates mating and reproduction . The molecular targets are the olfactory receptor neurons (ORNs) in the antennae of the insects, which detect the pheromone with high sensitivity and specificity .
Comparison with Similar Compounds
Hexadeca-10,12,14-trien-1-ol can be compared with other long-chain fatty alcohols and pheromone components:
Hexadeca-4,6,10-trien-1-ol: Another pheromone component with a similar structure but different double bond positions.
10,12-Hexadecadien-1-ol: A related compound with two double bonds, used in similar pheromone applications.
4E,6E,10Z-Hexadecatrien-1-ol: A stereoisomer with different double bond configurations.
This compound is unique due to its specific double bond positions and its role in the pheromone communication system of certain insect species, making it a valuable compound for both scientific research and practical applications in pest management.
Properties
CAS No. |
122182-48-3 |
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Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadeca-10,12,14-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,17H,8-16H2,1H3 |
InChI Key |
MCHQISQIMHEGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CCCCCCCCCCO |
Origin of Product |
United States |
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